molecular formula C18H22N2O5S2 B5216156 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(benzylsulfonyl)propanamide

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(benzylsulfonyl)propanamide

カタログ番号 B5216156
分子量: 410.5 g/mol
InChIキー: PMVSYZTYCJEBRX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(benzylsulfonyl)propanamide, commonly known as BAY 43-9006, is a small molecule inhibitor that has gained significant attention for its potential therapeutic applications in cancer treatment. The compound was first synthesized in 1999 by Bayer Pharmaceuticals and has since undergone extensive scientific research to understand its mechanism of action and potential benefits in cancer therapy.

作用機序

BAY 43-9006 acts as a multi-kinase inhibitor, targeting several signaling pathways involved in cancer progression. The compound inhibits the activity of RAF kinases, which are upstream activators of MEK/ERK signaling pathway, leading to decreased cell proliferation and survival. BAY 43-9006 also inhibits the activity of VEGFR, leading to decreased angiogenesis and tumor growth.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. The compound also inhibits angiogenesis and tumor growth in preclinical models of cancer. BAY 43-9006 has been shown to have a favorable safety profile in animal studies and clinical trials.

実験室実験の利点と制限

BAY 43-9006 has several advantages for lab experiments, including its high potency and specificity for its target kinases. The compound is also commercially available and has been extensively studied in preclinical and clinical trials. However, BAY 43-9006 has some limitations, including its poor solubility in water and potential off-target effects on other kinases.

将来の方向性

Several future directions for research on BAY 43-9006 include optimizing the compound's pharmacokinetic and pharmacodynamic properties, developing new formulations to improve its solubility and bioavailability, and exploring its potential in combination with other cancer therapies. Further research is also needed to understand the long-term safety and efficacy of BAY 43-9006 in cancer therapy.

合成法

The synthesis of BAY 43-9006 involves several steps, starting with the reaction of 4-bromoaniline with ethyl 2-bromoacetate, followed by a series of reactions involving N-alkylation, N-deprotection, and sulfonation. The final compound is obtained through a coupling reaction between the intermediate product and benzylsulfonyl chloride. The synthesis process has been optimized to yield high purity and yield of BAY 43-9006.

科学的研究の応用

BAY 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit several signaling pathways, including RAF/MEK/ERK and VEGF/VEGFR, which are crucial for tumor growth and angiogenesis. BAY 43-9006 has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

特性

IUPAC Name

3-benzylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S2/c19-27(24,25)17-8-6-15(7-9-17)10-12-20-18(21)11-13-26(22,23)14-16-4-2-1-3-5-16/h1-9H,10-14H2,(H,20,21)(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVSYZTYCJEBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzylsulfonyl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。